3-Methylcytidin
Übersicht
Beschreibung
3-Methylcytidine is a modified nucleoside found in various RNA molecules. It is a derivative of cytidine, where a methyl group is attached to the third carbon of the cytosine ring. This modification plays a crucial role in the stability, structure, and function of RNA, influencing gene expression and cellular processes .
Wissenschaftliche Forschungsanwendungen
3-Methylcytidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Nukleosidmodifikationen und deren Auswirkungen auf die RNA-Struktur und -Funktion.
Biologie: Spielt eine Rolle bei der Regulation der Genexpression und der RNA-Stabilität.
Medizin: Potentieller Biomarker für bestimmte Krankheiten und Zustände.
Industrie: Wird zur Synthese von modifizierter RNA für therapeutische und Forschungszwecke verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Struktur der RNA modifiziert. Diese Modifikation kann die Stabilität, Faltung und Funktion von RNA-Molekülen beeinflussen. Es interagiert mit spezifischen Proteinen und Enzymen und beeinflusst Prozesse wie die Translation und das RNA-Spleißen. Die Methylierung von Cytidinresten kann auch die Erkennung und Bindung von RNA durch andere Moleküle beeinflussen und so die Genexpression modulieren .
Ähnliche Verbindungen:
5-Methylcytidin: Ein weiteres methyliertes Cytidinderivat, jedoch mit der Methylgruppe am fünften Kohlenstoffatom.
N4-Acetylcytidin: Ein Cytidinderivat mit einer Acetylgruppe am vierten Stickstoffatom.
2’-O-Methylcytidin: Ein Cytidinderivat mit einer Methylgruppe an der 2’-Hydroxylposition des Riboses.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Methylierung am dritten Kohlenstoffatom des Cytosinrings. Diese spezifische Modifikation hat unterschiedliche Auswirkungen auf die RNA-Struktur und -Funktion im Vergleich zu anderen methylierten Cytidinen. Seine Rolle bei der Feinabstimmung der Genexpression und sein Potenzial als Biomarker machen es zu einer Verbindung von erheblichem Interesse in verschiedenen Forschungsbereichen .
Wirkmechanismus
- Role : It influences tRNA structure and function, impacting translation fidelity and protein synthesis .
- Functional Consequences : Lack of m3C32 modifications impairs cytoplasmic and mitochondrial translation, affecting stem cell pluripotency and mitochondrial function .
- Downstream Effects : Altered tRNA structure and translation fidelity influence protein synthesis and cellular processes .
- Bioavailability : Its dynamic nature suggests potential fine-tuning of gene expression under different conditions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
3-Methylcytidine is formed by the methylation of cytidine at the nitrogen atom at position 3 (N3). This modification is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in tRNA is particularly important for maintaining the correct structure and function of the anticodon loop, which is essential for accurate translation .
Cellular Effects
3-Methylcytidine has significant effects on various cellular processes. In tRNA, the presence of 3-Methylcytidine at position 32 (m3C32) is crucial for maintaining the correct structure of the anticodon loop, which ensures accurate decoding during translation . The absence of this modification can lead to impaired cytoplasmic and mitochondrial translation, reduced stem cell pluripotency, and impaired mitochondrial function . In mRNA, 3-Methylcytidine can influence gene expression by modulating the stability and function of the RNA molecule .
Molecular Mechanism
The molecular mechanism of 3-Methylcytidine involves its interaction with specific methyltransferases that catalyze its formation. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme recognizes specific sequence motifs within the tRNA and catalyzes the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in the anticodon loop of tRNA is essential for maintaining the correct structure and function of the tRNA molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylcytidine can change over time. The stability and degradation of this modification can influence its long-term effects on cellular function. For example, the absence of 3-Methylcytidine in tRNA can lead to impaired translation and reduced stem cell pluripotency over time . Additionally, the development of quantitative, transcriptome-wide mapping approaches has revealed that 3-Methylcytidine is a dynamic modification that can contribute to fine-tuning gene expression under different conditions .
Dosage Effects in Animal Models
The effects of 3-Methylcytidine can vary with different dosages in animal models. High doses of this modification can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, studies have shown that the absence of 3-Methylcytidine in tRNA can lead to impaired translation and reduced stem cell pluripotency
Metabolic Pathways
3-Methylcytidine is involved in various metabolic pathways, including the biogenesis and function of tRNA and mRNA. The methylation of cytidine at position 3 is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Transport and Distribution
The transport and distribution of 3-Methylcytidine within cells and tissues are mediated by specific transporters and binding proteins. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme is targeted to mitochondria via an N-terminal pre-sequence, where it catalyzes the formation of 3-Methylcytidine in mitochondrial tRNAs . The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .
Subcellular Localization
The subcellular localization of 3-Methylcytidine is primarily within the cytoplasm and mitochondria, where it is found in tRNA and mRNA molecules . The presence of 3-Methylcytidine in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation . Additionally, the presence of 3-Methylcytidine in mRNA can influence gene expression by modulating the stability and function of the RNA molecule .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Methylcytidin beinhaltet typischerweise die Methylierung von Cytidin. Ein gängiges Verfahren ist die Verwendung von Methyliodid als Methylierungsmittel in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann enzymatische Verfahren unter Verwendung spezifischer Methyltransferasen umfassen. Diese Enzyme katalysieren den Transfer einer Methylgruppe von S-Adenosylmethionin zu Cytidinresten in RNA und erzeugen this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Methylcytidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Oxidative Bedingungen können zur Bildung von 3-Methyluracil führen.
Reduktion: Reduktionsreaktionen können möglicherweise die Methylgruppe entfernen und sie in Cytidin zurückverwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Methylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Alkylhalogenide oder andere Nukleophile in Gegenwart einer Base.
Hauptprodukte:
Oxidation: 3-Methyluracil.
Reduktion: Cytidin.
Substitution: Verschiedene substituierte Cytidine, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
5-Methylcytidine: Another methylated cytidine derivative, but with the methyl group at the fifth carbon.
N4-Acetylcytidine: A cytidine derivative with an acetyl group at the fourth nitrogen.
2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’ hydroxyl position of the ribose.
Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .
Biologische Aktivität
3-Methylcytidine (m³C) is a modified nucleoside found in various RNA species, particularly tRNA and mRNA. Its biological activity has garnered significant attention due to its implications in RNA stability, translation efficiency, and potential roles in various diseases. This article synthesizes current research findings on m³C, highlighting its biochemical properties, enzymatic modifications, and relevance in cellular processes.
1. Overview of 3-Methylcytidine
3-Methylcytidine is a methylated form of cytidine, where a methyl group is added at the 3-position of the cytosine ring. This modification can influence the structure and function of RNA molecules, affecting their interactions with other cellular components.
1.1 Historical Context
The presence of m³C was first identified in tRNA in the early 1970s. Since then, research has expanded to explore its occurrence in mRNA and other RNA types, revealing its widespread significance across different organisms .
2. Enzymatic Modification and Mechanisms
The addition of m³C to RNA is catalyzed by specific methyltransferases. Recent studies have identified several key enzymes responsible for this modification:
- METTL2A/B : These enzymes are crucial for installing m³C at position C32 in tRNAs.
- METTL6 : Involved in the methylation process, particularly in response to cellular stress.
- METTL8 : Its expression levels have been correlated with various cancers, suggesting a role in tumor biology .
The recognition of substrate tRNAs by these methyltransferases is influenced by sequence motifs within the anticodon loop and the presence of other modified nucleotides. The interplay between m³C and other modifications like t6A37 enhances the structural integrity of tRNA and its functional capacity during translation .
3.1 Influence on RNA Structure and Stability
Methylation at the 3-position alters base pairing properties. Studies indicate that m³C disrupts the stability of Watson-Crick base pairs, particularly affecting C:G pairing fidelity. This disruption can lead to increased mutation rates during reverse transcription processes .
3.2 Role in Translation
The presence of m³C is critical for proper tRNA function. Lack of this modification has been shown to impair translation efficiency, indicating that m³C plays a significant role in codon-anticodon recognition during protein synthesis .
4. Implications in Disease
Research has linked alterations in m³C levels to various diseases, including cancer and metabolic disorders:
- Cancer : Elevated expression levels of METTL8 have been associated with poor prognosis in pancreatic adenocarcinoma, while its downregulation correlates with better outcomes in low-grade gliomas .
- Metabolic Disorders : Changes in m³C modifications may also influence metabolic pathways, although this area requires further investigation .
5. Case Studies
Several studies illustrate the biological activity of m³C:
- A study utilizing HAC-seq (Hydrazine-Aniline Cleavage sequencing) profiled m³C modifications across human cell types, revealing that tRNAs are the predominant species modified by m³C .
- Another investigation into METTL8 knockout models demonstrated significant reductions in m³C levels within liver tissues, correlating these changes with altered translation dynamics .
6. Data Summary
The following table summarizes key findings related to the biological activity and significance of 3-methylcytidine:
Feature | Detail |
---|---|
Modification Type | Methylation at the 3-position of cytidine (m³C) |
Key Enzymes | METTL2A/B, METTL6, METTL8 |
Biological Role | Influences RNA structure/stability; essential for translation |
Disease Associations | Linked to cancer prognosis; metabolic disorders |
Research Techniques Used | HAC-seq for profiling; reverse transcription assays |
7. Conclusion
The biological activity of 3-methylcytidine is multifaceted, influencing RNA stability, translation efficiency, and disease progression. Ongoing research continues to uncover the complexities surrounding this modification and its potential therapeutic implications.
Future studies are needed to fully elucidate the mechanisms by which m³C affects RNA function and to explore its roles across different biological contexts.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-64-9 | |
Record name | 3-Methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylcytidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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